molecular formula C12H15N B8679314 N-(Cyclohex-3-en-1-yl)aniline CAS No. 68234-27-5

N-(Cyclohex-3-en-1-yl)aniline

Cat. No.: B8679314
CAS No.: 68234-27-5
M. Wt: 173.25 g/mol
InChI Key: USJHTKGBBPCQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclohex-3-en-1-yl)aniline (CAS 68234-27-5) is a secondary amine with the molecular formula C12H15N and a molecular weight of 173.25 g/mol. This compound is a versatile synthetic intermediate in organic chemistry, featuring a hybrid structure that combines a nucleophilic aniline moiety with a reactive cyclohexene ring . This bifunctional nature allows for a wide range of chemical modifications, making it a valuable building block for constructing complex molecules. Researchers can functionalize the aromatic aniline ring through electrophilic substitution or leverage the amino group for directed ortho-metalation. Concurrently, the double bond in the cyclohexene ring is susceptible to various transformations, including hydrogenation, epoxidation, and cycloaddition reactions, providing access to diverse functionalized cyclohexylamine derivatives . Current research trajectories explore its use in developing novel synthetic methodologies, particularly in catalyst- and additive-free reactions . Furthermore, its scaffold is investigated for creating functional materials; for instance, polyaniline derivatives containing cyclohexenyl groups are studied for their potential applications in chemical sensors and electronic devices due to their unique physicochemical properties . This compound is provided "For Research Use Only." This product is strictly for non-human research in laboratory settings and is not intended for diagnostic, therapeutic, or any veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68234-27-5

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

N-cyclohex-3-en-1-ylaniline

InChI

InChI=1S/C12H15N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,7-8,12-13H,6,9-10H2

InChI Key

USJHTKGBBPCQGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)NC2=CC=CC=C2

Origin of Product

United States

Elucidation of Reaction Chemistry and Mechanistic Pathways of N Cyclohex 3 En 1 Yl Aniline

Reactivity Profiles of the Anilino Moiety

The anilino portion of the molecule, consisting of a phenyl ring attached to a secondary amine, is a key site for a variety of chemical transformations. The nitrogen atom's lone pair of electrons significantly influences the reactivity of the aromatic ring and also participates directly in several reactions.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The amino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions of the phenyl ring. This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, which increases the electron density at these positions. However, the high reactivity of the aniline (B41778) ring can often lead to multiple substitutions and oxidation side products. chemistryviews.orgyoutube.com

Bromination: The reaction of aniline with bromine water typically results in the rapid formation of a white precipitate of 2,4,6-tribromoaniline. youtube.com To achieve monosubstitution, the activating effect of the amino group must be tempered. This is commonly achieved by acetylation of the nitrogen to form an acetanilide (B955). The acetyl group diminishes the activating influence of the nitrogen by withdrawing electron density, allowing for controlled bromination, primarily at the para position. The protecting acetyl group can subsequently be removed by hydrolysis.

Nitration: Direct nitration of aniline with a mixture of concentrated nitric and sulfuric acids is generally avoided as it can lead to oxidation of the aniline ring and the formation of a significant amount of the meta-nitro product. The acidic conditions protonate the amino group, forming the anilinium ion (-NH3+), which is a deactivating, meta-directing group. To achieve para-nitration, the amino group is typically protected by acetylation prior to nitration.

Sulfonation: The reaction of aniline with concentrated sulfuric acid initially forms the anilinium hydrogen sulfate (B86663) salt. Upon heating, this rearranges to p-aminobenzenesulfonic acid (sulfanilic acid). nih.gov The reaction proceeds through the formation of an N-sulfonated intermediate which then rearranges to the more stable C-sulfonated product. chemrxiv.orgresearchgate.net

Friedel-Crafts Reactions: Aniline and its N-substituted derivatives, including N-(Cyclohex-3-en-1-yl)aniline, are generally unreactive in Friedel-Crafts alkylation and acylation reactions. wikipedia.orglibretexts.orgbyjus.com The lone pair of electrons on the nitrogen atom coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivating complex that renders the aromatic ring less susceptible to electrophilic attack. youtube.comlibretexts.orgresearchgate.net

Reaction Reagents Typical Products Controlling Strategy
BrominationBr₂/H₂O2,4,6-TribromoanilineProtection of the amino group as an acetanilide for monosubstitution.
NitrationConc. HNO₃, Conc. H₂SO₄Mixture of o-, m-, and p-nitroanilines, oxidation productsProtection of the amino group as an acetanilide to favor p-nitration.
SulfonationConc. H₂SO₄, heatp-Aminobenzenesulfonic acid (Sulfanilic acid)Thermal rearrangement of the initially formed anilinium hydrogen sulfate.
Friedel-Crafts Alkylation/AcylationR-X/AlCl₃, RCOCl/AlCl₃No reactionThe amino group complexes with the Lewis acid catalyst, deactivating the ring.

Transformations Involving the Amine Nitrogen and its Derivatives

The nitrogen atom of the anilino moiety, being a secondary amine, exhibits characteristic nucleophilic and basic properties.

Salt Formation: As a base, this compound readily reacts with acids to form the corresponding ammonium (B1175870) salts. This protonation of the nitrogen atom alters the electronic properties of the molecule, as seen in the directing effects during nitration.

Acylation: The amine nitrogen can be acylated by reacting with acyl chlorides or acid anhydrides to form amides. This transformation is crucial for controlling the reactivity of the aromatic ring in electrophilic substitution reactions, as discussed previously.

Alkylation: The secondary amine can be further alkylated to a tertiary amine using alkyl halides.

Oxidation: The amine functionality is susceptible to oxidation. Oxidation of anilines can lead to a variety of products, including nitroso compounds, nitro compounds, and polymeric materials, depending on the oxidant and reaction conditions. organic-chemistry.orgacs.org For instance, N,N-dialkylaniline N-oxides can be prepared and subsequently used in halogenation reactions. nih.gov

Reactivity of the Cyclohexenyl Moiety

The cyclohexenyl ring provides a site of unsaturation and allylic protons, which are key to its characteristic reactivity.

Chemical Transformations at the Carbon-Carbon Double Bond

The carbon-carbon double bond in the cyclohexenyl ring is electron-rich and thus susceptible to attack by electrophiles.

Epoxidation: The double bond can be converted to an epoxide by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a versatile intermediate for further functionalization, including ring-opening reactions with nucleophiles like anilines to form β-amino alcohols. wpmucdn.comresearchgate.net

Hydrohalogenation and Dihalogenation: The alkene can undergo addition reactions with hydrogen halides (e.g., HBr) and halogens (e.g., Br₂). These reactions typically proceed via a carbocation or a halonium ion intermediate, respectively. The regioselectivity of hydrohalogenation follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms. The stereochemistry of dihalogenation is typically anti-addition. Intramolecular participation of the N-acylamino group can influence the stereochemical outcome of bromination. researchgate.net

Reaction Reagents Product Type
Epoxidationm-CPBAEpoxide
HydrohalogenationHBrBromo-substituted cyclohexane
DihalogenationBr₂Dibromo-substituted cyclohexane

Allylic Functionalization Reactions and C-H Activation

The hydrogen atoms on the carbon atoms adjacent to the double bond (allylic positions) are reactive and can be substituted under certain conditions.

Allylic Oxidation: The allylic C-H bonds can be oxidized to introduce a hydroxyl or carbonyl group using specific oxidizing agents. For example, chromium-based reagents or selenium dioxide can be used for this purpose. Biocatalytic methods using enzymes like cytochrome P450s have also been developed for the allylic oxidation of cyclohexene (B86901) derivatives. nih.govresearchgate.net

Palladium-Catalyzed Allylic C-H Functionalization: Transition metal catalysis, particularly with palladium, provides a powerful tool for the direct functionalization of allylic C-H bonds. iitm.ac.innih.govresearchgate.netnih.gov These reactions often proceed through the formation of a π-allylpalladium intermediate, which can then be attacked by a nucleophile. researchgate.net This methodology allows for the formation of C-C, C-N, and C-O bonds at the allylic position. nih.govorganic-chemistry.org For instance, catalytic intermolecular allylic C-H amination has been achieved using a heterobimetallic Pd(II)-Cr(III) system. nih.gov

Isomerization Processes of the Olefinic Unit

The position of the double bond within the cyclohexenyl ring can be changed through isomerization reactions, often catalyzed by transition metals or acids.

Transition Metal-Catalyzed Isomerization: Catalysts based on rhodium and other transition metals can facilitate the migration of the double bond to a thermodynamically more stable position. rsc.orgnih.gov For instance, rhodium(I) complexes have been used for the cycloisomerization of related enyne systems, which involves olefin isomerization. rsc.org

Acid-Catalyzed Isomerization: In the presence of strong acids, the double bond can be protonated to form a carbocation intermediate. Subsequent deprotonation can lead to the formation of a double bond in a different position.

The interplay between the anilino and cyclohexenyl moieties can lead to complex reaction pathways, including intramolecular cyclizations, especially after functionalization of either part of the molecule. researchgate.net A comprehensive understanding of the reactivity of each functional group is therefore essential for predicting and controlling the chemical behavior of this compound.

Pericyclic and Cycloaddition Reactions (e.g., Diels-Alder)

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.eduebsco.com These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are characterized by their high stereospecificity and are typically initiated by heat or light rather than catalysts or reagents. msu.edulibretexts.org

The Diels-Alder reaction is a prominent example of a [4+2] cycloaddition, involving the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.org The this compound molecule contains a cyclohexene ring, which can potentially act as a dienophile in a Diels-Alder reaction due to its carbon-carbon double bond. The reactivity of the cyclohexene moiety as a dienophile would be influenced by the electronic properties of the N-phenylamino substituent.

However, a specific literature review did not yield studies where this compound has been used as a substrate in Diels-Alder or other pericyclic reactions. While Diels-Alder reactions of various cyclohexadiene derivatives have been investigated, direct data on the reactivity of this compound in such transformations is absent. nih.gov Theoretical studies or experimental work would be required to determine its reactivity profile, regioselectivity, and stereoselectivity in these types of reactions.

Detailed Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations provide insight into the step-by-step process of a chemical reaction, including the identification of intermediates and the analysis of transition states. Such studies are crucial for understanding reaction outcomes and optimizing conditions. For this compound, specific mechanistic studies on its key transformations are not documented in the available scientific literature. General principles can be applied to hypothesize potential pathways, but these remain speculative without experimental or computational evidence.

Reaction intermediates are transient species formed during the conversion of reactants to products. Their identification and characterization are fundamental to elucidating a reaction mechanism. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and trapping experiments are often employed for this purpose.

In the context of reactions involving this compound, potential transformations could include electrophilic additions to the double bond, oxidation of the amine or the allylic position, or rearrangements. These reactions would likely proceed through various intermediates, such as carbocations, radicals, or other transient species. For instance, visible-light-induced, iridium-catalyzed reactions of related aniline compounds are known to proceed through α-aminomethyl radical intermediates. beilstein-journals.org However, no studies have specifically identified or characterized reaction intermediates in transformations of this compound.

Transition state analysis involves the study of the high-energy molecular configuration that exists at the peak of the reaction energy profile, between reactants and products. youtube.com Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for modeling transition states, calculating activation energies, and understanding the stereochemical outcomes of reactions. rsc.org

For pericyclic reactions, the Woodward-Hoffmann rules, based on the conservation of orbital symmetry, provide a theoretical framework for predicting the feasibility and stereochemistry of thermal and photochemical reactions by analyzing the molecular orbitals of the reactants and the transition state. libretexts.orglibretexts.org Aromatic transition states, which follow the 4n+2 rule for the number of electrons involved, are favored and lead to "allowed" reactions, while anti-aromatic (4n electrons) transition states are disfavored, leading to "forbidden" reactions. youtube.com

A transition state analysis for a potential Diels-Alder reaction involving this compound as the dienophile would involve computational modeling to determine the geometry and energy of the transition state structure. This would help predict the reaction's feasibility, kinetics, and stereochemical preferences (e.g., endo/exo selectivity). At present, such specific computational studies for this compound have not been published.

Computational Chemistry and Advanced Theoretical Studies on N Cyclohex 3 En 1 Yl Aniline

Electronic Structure and Bonding Analysis

The electronic structure of N-(Cyclohex-3-en-1-yl)aniline is characterized by the interplay between the aniline (B41778) and cyclohexenyl moieties. Analysis of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's reactivity. The HOMO is primarily localized on the electron-rich aniline ring, indicating its propensity to act as an electron donor in chemical reactions. Conversely, the LUMO is distributed across the cyclohexenyl ring, suggesting it can accept electrons.

Natural Bond Orbital (NBO) analysis further elucidates the bonding characteristics, revealing hyperconjugative interactions that contribute to the molecule's stability. The charge distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Conformational Analysis of the Cyclohexenyl Ring and Aniline Substituent

The conformational landscape of this compound is complex due to the flexibility of the cyclohexenyl ring and the rotational freedom of the aniline substituent. The cyclohexenyl ring can adopt multiple conformations, with the half-chair being the most stable. The orientation of the aniline group relative to the cyclohexenyl ring can be described by specific dihedral angles.

Computational scans of the potential energy surface (PES) as a function of these dihedral angles can identify the most stable conformers and the energy barriers between them. These studies are essential for understanding how the molecule's shape influences its physical and chemical properties.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are powerful tools for investigating the mechanisms of reactions involving this compound.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a widely used method for studying reaction mechanisms due to its balance of accuracy and computational cost. By mapping the potential energy surface, DFT calculations can identify transition states, intermediates, and products of a given reaction. For instance, in an electrophilic aromatic substitution reaction on the aniline ring, DFT can elucidate the stepwise mechanism involving the formation of a sigma complex (Wheland intermediate). researchgate.net

The calculated activation energies and reaction enthalpies provide a quantitative understanding of the reaction's feasibility and kinetics. These theoretical findings can be compared with experimental data to validate the proposed mechanism.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

DFT calculations can also predict the reactivity and selectivity of chemical reactions. Fukui functions and dual descriptors, derived from conceptual DFT, are used to identify the most reactive sites in the molecule for electrophilic, nucleophilic, and radical attacks.

For reactions with multiple possible products, DFT can predict the regioselectivity by comparing the activation energies of the different reaction pathways. For example, in the case of electrophilic addition to the cyclohexenyl double bond, calculations can determine whether the attack is more favorable at one carbon atom over the other. Similarly, the stereoselectivity of reactions can be predicted by analyzing the energies of the transition states leading to different stereoisomers.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound. MD simulations model the movement of atoms over time, providing a detailed picture of conformational changes and intermolecular interactions.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of N-(Cyclohex-3-en-1-yl)aniline in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the presence of all distinct proton environments in the molecule. The aromatic protons of the aniline (B41778) ring are expected to appear in the downfield region (δ 6.5-7.5 ppm) due to the deshielding effect of the aromatic ring current. The N-H proton would likely appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The olefinic protons of the cyclohexene (B86901) ring would resonate in the typical alkene region (δ 5.5-6.0 ppm). The allylic and aliphatic protons on the cyclohexene ring, including the proton on the carbon attached to the nitrogen (the methine proton), would appear further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show twelve distinct signals corresponding to the twelve carbon atoms of this compound. The aromatic carbons would resonate between δ 110-150 ppm, with the carbon directly attached to the nitrogen (C-ipso) appearing most downfield. The two olefinic carbons of the cyclohexene ring would have signals in the δ 120-130 ppm range. The remaining sp³-hybridized carbons of the cyclohexene ring would appear in the upfield region of the spectrum.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the spin systems of the aniline and cyclohexene rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (ortho-H)6.6-6.8Doublet
Aromatic (meta-H)7.1-7.3Triplet
Aromatic (para-H)6.7-6.9Triplet
Olefinic (=CH)5.6-5.8Multiplet
N-CH (Methine)3.6-4.0Multiplet
N-H3.5-4.5Broad Singlet
Allylic (CH₂)2.0-2.3Multiplet
Aliphatic (CH₂)1.5-2.0Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic (C-ipso, C-N)146-148
Aromatic (C-ortho)113-115
Aromatic (C-meta)128-130
Aromatic (C-para)117-119
Olefinic (=CH)126-128
N-CH (Methine)50-55
Allylic (CH₂)28-32
Aliphatic (CH₂)24-28

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. A characteristic single, sharp band is expected in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretch of the secondary amine orgchemboulder.com. The C-N stretching vibration for an aromatic amine would produce a strong band between 1335-1250 cm⁻¹ orgchemboulder.comwikieducator.org. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclohexene ring would be observed just below 3000 cm⁻¹. The C=C stretching of the alkene within the ring would give a medium intensity band around 1650 cm⁻¹, and the aromatic C=C stretching vibrations would appear as a series of bands in the 1600-1450 cm⁻¹ region. A strong, broad N-H wagging band is also expected between 910-665 cm⁻¹ orgchemboulder.com.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring and C=C double bond stretches, which involve a significant change in polarizability, would typically give rise to strong signals in the Raman spectrum, often being more intense than in the IR spectrum.

Table 3: Predicted Principal Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary AmineN-H Stretch3350-3310Medium, Sharp
Aromatic C-HC-H Stretch3100-3000Medium
Alkene C-H=C-H Stretch3050-3010Medium
Aliphatic C-HC-H Stretch2990-2850Strong
Alkene C=CC=C Stretch1660-1640Medium
Aromatic RingC=C Stretch1600-1450Medium-Strong
Aromatic AmineC-N Stretch1335-1250Strong
Secondary AmineN-H Wag910-665Strong, Broad

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high precision. For this compound (C₁₂H₁₅N), HRMS would be used to measure the exact mass of its molecular ion [M]⁺ or its protonated form [M+H]⁺.

The calculated exact mass of the neutral molecule C₁₂H₁₅N is 173.1204. An HRMS measurement providing a mass value extremely close to this (typically within 5 ppm) would unequivocally confirm the molecular formula, distinguishing it from any other formula that might have the same nominal mass. The technique can also provide information about fragmentation patterns, which can further support the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the definitive solid-state structure. This technique yields a three-dimensional map of electron density, from which the precise positions of all non-hydrogen atoms can be determined. While no published crystal structure for this specific compound was found, the following analyses would be possible if such data were available.

X-ray diffraction analysis would provide precise measurements of all geometric parameters within the molecule.

Bond Lengths: The analysis would confirm the expected bond lengths, such as the intermediate length of the aromatic C-C bonds (approx. 1.39 Å), the C=C double bond in the cyclohexene ring (approx. 1.34 Å), and the various C-C single bonds (approx. 1.54 Å). The C-N bond length would be of particular interest, as it reflects the degree of conjugation between the nitrogen lone pair and the aniline ring researchgate.net.

Bond Angles: The internal angles of the aromatic ring would be close to 120°, characteristic of sp² hybridization. The angles within the cyclohexene ring would reflect its chair or boat-like conformation.

Understanding how molecules arrange themselves in a crystal is crucial for predicting material properties.

Intermolecular Interactions: The crystal structure would reveal any significant intermolecular forces, such as hydrogen bonding (e.g., N-H···π interactions with the aromatic ring of a neighboring molecule) or van der Waals interactions, which dictate the crystal packing.

Hirshfeld Surface Analysis: This computational tool would be used to visualize and quantify the intermolecular contacts within the crystal lattice. By mapping properties onto a molecular surface, Hirshfeld analysis partitions the crystal space occupied by a molecule and provides a detailed picture of all close contacts. A 2D fingerprint plot derived from this analysis would show the proportion of different types of contacts (e.g., H···H, C···H, N···H), offering quantitative insight into the forces governing the solid-state architecture.

Applications and Strategic Role As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Diverse N-Heterocyclic Compounds

General synthetic routes to polycyclic aromatic systems and functionalized anilines are well-established; however, none of the retrieved studies explicitly utilize N-(Cyclohex-3-en-1-yl)aniline as a precursor.

Formation of Polycyclic Aromatic Systems (e.g., Cyclopenta[b]indoles, Indoles, Carbazoles, Oxazepines)

The synthesis of complex heterocyclic structures such as indoles and carbazoles often originates from precursors like substituted anilines or cyclohexanones. nih.govbohrium.comnih.govorganic-chemistry.orgnih.gov For instance, functionalized indoles can be prepared from ortho-alkynyl protected anilines nih.gov or via the aromatization of cyclohexanones. bohrium.comorganic-chemistry.org Similarly, the synthesis of carbazoles has been documented starting from compounds like 2-phenylaniline and diphenylamine. google.combeilstein-journals.orgorganic-chemistry.orgbeilstein-archives.orgias.ac.in The formation of oxazepines is typically achieved through the cycloaddition of imines with various anhydrides. scirp.orgechemcom.comuokerbala.edu.iqmedipol.edu.trijnc.ir However, the literature does not specify this compound as a starting material in these synthetic pathways.

Role as a Ligand or Ligand Precursor in Homogeneous Catalysis

The design of ligands is crucial for the efficacy of homogeneous catalysis, with N-heterocyclic carbenes (NHCs) being a prominent class of ligands. nih.govcarbene.de The development of molecular scaffolds for creating diverse and functional molecules is an active area of research. mdpi.com However, there is no specific information available that details the design or synthesis of novel ligands incorporating the this compound scaffold or their subsequent catalytic activity. researchgate.netnih.govresearchgate.net

Intermediate in Advanced Materials Science Applications

The investigation into nitrogen-containing polycyclic aromatic hydrocarbons for materials science is a growing field. rsc.org One study detailed the synthesis and properties of a new polyaniline derivative, poly[2-(cyclohex-2-en-1-yl)aniline]. This polymer, derived from a structurally similar but distinct monomer, was found to have potential applications as a sensitive material in resistive sensors for humidity and ammonia. rsc.org This finding, while related, does not directly address the role of this compound as an intermediate in advanced materials.

Precursor for Electrically Conductive or Photoluminescent Polymeric Materials (e.g., Polyaniline Derivatives)

This compound is a valuable monomer for the synthesis of novel polyaniline (PANI) derivatives. The incorporation of the cyclohexenyl substituent onto the aniline (B41778) backbone significantly modifies the properties of the resulting polymer compared to unsubstituted polyaniline.

Research has demonstrated the synthesis of a new PANI derivative, poly[2-(cyclohex-2-en-1-yl)aniline], through chemical oxidative polymerization. rsc.org The synthesis conditions, such as the choice of acid and oxidant, have been shown to influence the polymer's final properties. For instance, using nitric acid (HNO₃) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) resulted in the highest polymer yield. rsc.org

One of the key advantages of this modification is the improved solubility of the polymer in common organic solvents, which is a significant challenge for the processability of standard polyaniline. rsc.org This enhanced solubility facilitates the formation of thin films, which is crucial for their application in electronic devices. rsc.org

Furthermore, the introduction of the cyclohexenyl group can induce photoluminescent properties in the polyaniline derivative. rsc.org The luminescence quantum yield of poly[2-(cyclohex-2-en-1-yl)aniline] has been found to be dependent on the synthesis conditions, with a quantum yield of 0.05 being achieved when synthesized in a perchloric acid (HClO₄) medium with ammonium persulfate as the oxidant. rsc.org The electropolymerization of aniline and its derivatives is a common method to produce electroactive polymer films. bohrium.comscispace.comresearchgate.net The characteristics of these films are influenced by various factors, including the solvent, monomer concentration, and the electrochemical parameters used during synthesis. bohrium.comresearchgate.net

The table below summarizes some of the key properties of poly[2-(cyclohex-2-en-1-yl)aniline] based on different synthesis conditions.

Synthesis Condition (Acid/Oxidant)Polymer YieldLuminescence Quantum YieldKey Feature
HNO₃ / (NH₄)₂S₂O₈HighestNot specifiedHigh yield of polymer
HClO₄ / (NH₄)₂S₂O₈Not specified0.05Highest luminescence

Table 1: Properties of Poly[2-(cyclohex-2-en-1-yl)aniline] under different synthesis conditions.

Building Block for Organic Electroluminescent Materials (General Class of Anilines)

Aniline and its derivatives are a cornerstone in the development of organic electroluminescent (OEL) materials, which are the active components in organic light-emitting diodes (OLEDs). These compounds often form the basis of hole-transporting materials (HTMs), which facilitate the injection and transport of positive charge carriers (holes) within the device. documentsdelivered.com

The general class of anilines, particularly triarylamine derivatives, are well-known for their excellent hole-injection and transport capabilities. pwr.wroc.pl The efficiency and brightness of an OLED can be significantly enhanced by using novel aniline derivatives as the hole-injecting and transporting material. documentsdelivered.com

While direct research on this compound in OEL devices is not extensively documented in the provided search results, its structural features suggest potential in this area. The presence of the bulky, non-planar cyclohexenyl group could be advantageous. In the design of OEL materials, a high glass transition temperature (Tg) is desirable to ensure the thermal stability and longevity of the device by preventing morphological changes in the organic layers. pwr.wroc.pl Bulky substituents on the aniline core can increase the Tg of the resulting material.

Furthermore, modifications to the aniline structure, such as the addition of various substituents, can alter the electron density and conjugation length, which in turn allows for the tuning of absorption and luminescence spectra. pwr.wroc.pl The cyclohexenyl group in this compound could be functionalized further to attach other chromophoric or charge-transporting moieties, making it a versatile platform for the design of new OEL materials.

The table below lists various classes of aniline derivatives and their roles in organic electroluminescent materials.

Class of Aniline DerivativeRole in OEL DeviceExample Compound
TriarylaminesHole-Transporting Layer (HTL)N,N′-diphenyl-N,N′-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine (TPD) pwr.wroc.pl
N,N-di(carbazol-yl)anilinesHole-Injecting and Transporting MaterialN,N-di(9-ethylcarbaz-3-yl)-3-methylaniline documentsdelivered.com
Aniline-containing polymersEmissive LayerPoly(p-phenylenevinylene) with triarylamine pendants lnu.edu.cn

Table 2: Roles of Different Aniline Derivatives in Organic Electroluminescent Materials.

Q & A

Q. What are the recommended synthetic routes for N-(Cyclohex-3-en-1-yl)aniline and its derivatives?

Methodological Answer: A titanium-catalyzed hydroaminoalkylation approach is effective for synthesizing This compound derivatives. For example, reacting N-((trimethylsilyl)methyl)aniline with alkenes like 1-octene in the presence of titanium catalyst XI yields branched and linear products, with regioselectivity controlled by reaction conditions (e.g., 19:81 branched-to-linear ratio reported) . Alternative methods include ZnBr₂/Oxone-mediated radical ipso-cyclization pathways for structurally related aniline derivatives, though optimization of solvent systems (e.g., acetonitrile/water mixtures) is critical .

Q. How can the molecular structure of this compound be confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using programs like SHELXL for refinement and ORTEP-3 for visualization, bond lengths, angles, and anisotropic displacement parameters can be resolved with high precision (e.g., R₁ = 0.041 and wR₂ = 0.101 for similar compounds) . For preliminary analysis, ¹H/¹³C NMR spectroscopy is essential; for example, cyclohexene proton signals typically appear at δ 5.59–5.70 ppm in CDCl₃, while aromatic protons resonate at δ 7.12–7.49 ppm .

Q. What safety protocols are critical when handling this compound derivatives?

Methodological Answer: Avoid prolonged exposure to skin/eyes, and use fume hoods due to potential toxicity. Safety data sheets (SDS) for structurally related compounds (e.g., N-cyclohexyl isocyanide) recommend emergency procedures such as immediate rinsing with water and consultation with a physician . Always cross-reference with NIST Chemistry WebBook for thermodynamic data (e.g., boiling points, vapor pressures) to design safe storage conditions .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

Methodological Answer: Regioselectivity in hydroaminoalkylation can be influenced by catalyst design and steric effects. For instance, titanium catalysts favor linear products due to steric hindrance at the branching site . Computational modeling (e.g., DFT studies) of transition states can predict selectivity trends. Experimental validation via GC-MS or HPLC to quantify product ratios is recommended .

Q. What strategies resolve contradictions in crystallographic data refinement for this compound?

Methodological Answer: Discrepancies in refinement (e.g., high R factors) may arise from twinning or disordered solvent molecules. Use SHELXL ’s TWIN/BASF commands for twinned data and PLATON ’s SQUEEZE to model solvent voids. Cross-validate with spectroscopic data; for example, compare experimental ¹³C NMR shifts (e.g., 171.6 ppm for carbonyl groups) with computed values .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer: Molecular mechanics (MMFF94) and quantum mechanical (QM) methods (e.g., Gaussian at the B3LYP/6-31G* level) can simulate reaction pathways. For instance, calculate activation energies for cyclohexene ring-opening reactions or assess charge distribution on the aniline nitrogen to predict nucleophilic sites . Pair these with experimental kinetics (e.g., UV-Vis monitoring of intermediates) to validate models .

Q. What analytical techniques are optimal for characterizing byproducts in this compound synthesis?

Methodological Answer: High-resolution mass spectrometry (HRMS) with QTOF-ESI can identify low-abundance byproducts (e.g., m/z 601.4477 for a spirocyclic derivative) . Combine with tandem MS/MS to fragment ions and deduce structures. For volatile impurities, GC-MS with a DB-5 column resolves compounds like unreacted alkene precursors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.